molecular formula C5H6ClN3 B3024603 6-Chloro-4-methylpyridazin-3-amine CAS No. 64068-00-4

6-Chloro-4-methylpyridazin-3-amine

Cat. No.: B3024603
CAS No.: 64068-00-4
M. Wt: 143.57 g/mol
InChI Key: HSAHCMOZFNSMLH-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. The chlorine atom is attached at the 6th position of the ring, a methyl group is at the 4th position, and an amine group is at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: A documented synthesis of 6-Chloro-4-methylpyridazin-3-amine involves reacting 4-bromo-6-chloropyridazin-3-amine with dimethylzinc using tetrakis(triphenylphosphine)palladium(0) as a catalyst in N,N-dimethylformamide solvent. This method highlights the use of organometallic reagents and palladium-catalyzed cross-coupling reactions, which are common in the synthesis of heterocyclic compounds.

Industrial Production Methods:

Biological Activity

6-Chloro-4-methylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. Its unique structure, featuring a chlorine atom at the sixth position, a methyl group at the fourth position, and an amino group at the third position, contributes to its diverse biological activities and potential applications in medicinal chemistry.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in its interactions with various biological systems. It has been studied for its effects on protein and fat synthesis , suggesting potential therapeutic applications. The compound's ability to influence metabolic pathways highlights its candidacy for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of both chlorine and amino groups enhances its binding affinity to enzymes and receptors, potentially modulating biochemical pathways essential for various physiological functions.

Research Findings

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

Compound NameKey FeaturesUniqueness
6-Chloro-4-methylpyridineLacks amino groupLess reactive in nucleophilic substitution
4-MethylpyridazineLacks chlorine atomDifferent reactivity and applications
6-Chloro-N,N-dimethylpyridazin-3-amineDimethyl substitutionAlters reactivity profile
3-Chloro-6-hydrazinylpyridazineContains hydrazine functional groupDifferent biological activity

The distinct combination of functional groups in this compound provides it with versatile reactivity compared to these similar compounds.

Case Studies and Applications

Several studies have explored the potential applications of this compound in drug development:

  • Cystic Fibrosis Treatment : As a precursor in the synthesis of drugs targeting cystic fibrosis, it has shown promise in improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
  • Antibacterial Activity : Research indicates that derivatives of this compound may exhibit antibacterial properties, particularly against Gram-positive bacteria, although further studies are required to establish specific mechanisms and efficacy .
  • Pharmaceutical Development : Its role as an intermediate in synthesizing complex heterocyclic compounds positions it as a valuable candidate in pharmaceutical research, particularly for developing new therapeutic agents .

Properties

IUPAC Name

6-chloro-4-methylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAHCMOZFNSMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493524
Record name 6-Chloro-4-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64068-00-4
Record name 6-Chloro-4-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 mL flask was charged with 4-bromo-6-chloropyridazin-3-amine (1 g, 4.80 mmol), dimethylzinc (9.59 mL, 9.59 mmol), Pd(PPh3)4 (0.277 g, 0.240 mmol) and DMF (10 mL). The reaction mixture was stirred at RT. Then the reaction mixture was quenched with MeOH and concentrated. The crude product was loaded onto a 10 g SCX SPE, and 3 volumes of MeOH followed by 3 volumes of 2N ammonia in MeOH were added. The fractions were combined and concentrated to afford 6-chloro-4-methylpyridazin-3-amine (693 mg, 80% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.59 mL
Type
reactant
Reaction Step One
Quantity
0.277 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 20 mL microwave vial was charged with, a stir bar, 3,6-dichloro-4-methylpyridazine (4.0 g, 24.54 mmol) and 14 mL of a new, freshly opened bottle of ammonium hydroxide. The vial was quickly sealed. The solution was heated in a microwave (Personal Chemistry, Emrys Optimizer) to 100° C. for 3 h. The vial was cooled, opened, and a stream of nitrogen was used to remove excess ammonium hydroxide. Water was added, the solid was collected by filtration, washed with water and dried to provide a mixture of 6-chloro-5-methylpyridazin-3-amine and 6-chloro-4-methylpyridazin-3-amine (3 g, 20.90 mmol, 85% yield). The mixture was used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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